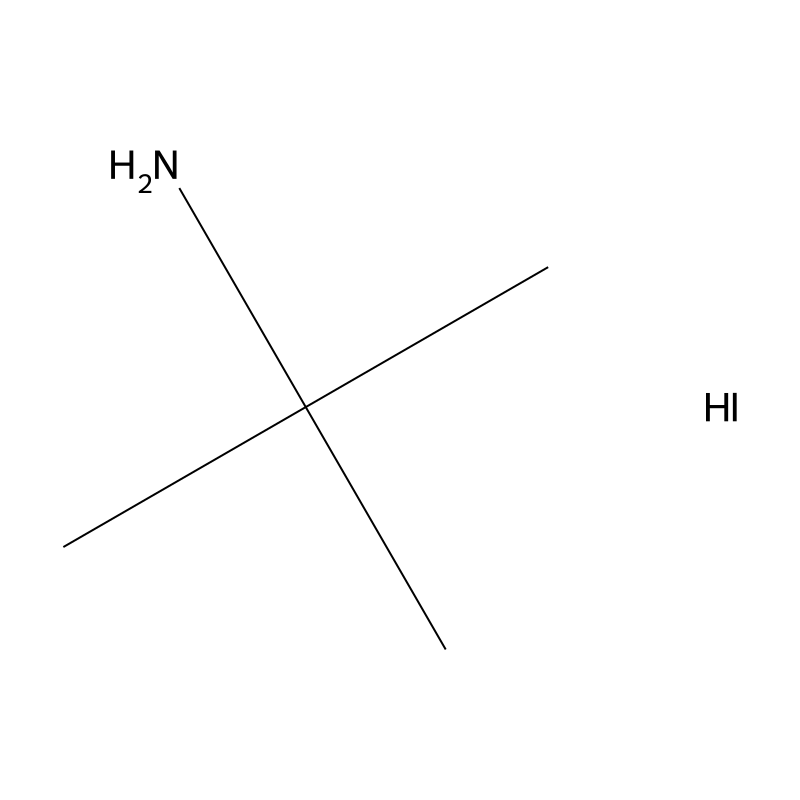

tert-Butylamine Hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

tert-Butylamine Hydroiodide (tBAI), also known as tert-butylammonium iodide, is a highly branched, bulky organic ammonium salt procured primarily as a structural modifier and passivating agent in perovskite solar cells (PSCs) . Unlike standard small-cation precursors such as methylammonium iodide (MAI), tBAI introduces severe steric hindrance that forces the formation of moisture-resistant 1D or 2D perovskite phases at grain boundaries and surfaces [1]. This targeted structural tuning effectively blocks moisture ingress and passivates surface iodide vacancies, making tBAI a critical material for developers aiming to transition high-efficiency perovskite devices from controlled inert environments to ambient, air-processed commercial manufacturing[REFS-1, REFS-3].

References

- [2] Improving the stability and performance of hybrid perovskite solar cells based on 1D/3D mixed-dimensional structure by multiple cation doping, Solar Energy, 2021.

- [3] Ink Engineering for Blade Coating FA-Dominated Perovskites in Ambient Air for Efficient Solar Cells and Modules, ACS Applied Energy Materials, 2021.

Substituting tBAI with standard 3D cations like MAI or linear analogs like n-butylammonium iodide (nBAI) fundamentally compromises the material's environmental resilience . While MAI or nBAI may yield slightly higher initial power conversion efficiencies due to less disruption of the 3D charge-transport network, they fail to provide the dense, hydrophobic capping layer required to protect the perovskite lattice from atmospheric moisture[REFS-1, REFS-2]. The highly branched tert-butyl group in tBAI possesses a significantly larger ionic radius than its linear or iso-branched counterparts, enabling it to act as a highly effective structural splitter that forms robust 2D plates or 1D structures at grain boundaries[1]. Consequently, procuring nBAI instead of tBAI results in a device that degrades rapidly under ambient humidity, making tBAI a critical selection when long-term operational stability is the primary engineering objective .

Long-Term Moisture Stability in Unencapsulated Devices

When integrated into a 1D/3D mixed-dimensional perovskite architecture, tBAI dramatically enhances the moisture tolerance of the resulting photovoltaic device compared to standard 3D baselines [1]. Unencapsulated devices utilizing tBAI retained 69.3% of their initial efficiency after 20 days of exposure to ambient air, whereas the control device failed rapidly [1].

| Evidence Dimension | Retained Power Conversion Efficiency (PCE) under humidity |

| Target Compound Data | 69.3% PCE retention after 20 days |

| Comparator Or Baseline | Control 3D perovskite device (35% PCE retention after 8 days) |

| Quantified Difference | >2.5x extension in operational timeline with nearly double the retained efficiency |

| Conditions | Unencapsulated devices stored in ambient air at 30 °C and 50–60% relative humidity |

Procuring tBAI for grain boundary passivation is essential for developing commercially viable, unencapsulated perovskite modules that must survive ambient moisture.

Interfacial Defect Passivation and PCE Maximization

Beyond stability, tBAI serves as a highly effective post-treatment surface passivator. In FA-dominated perovskite systems, applying a tBAI treatment successfully passivates surface defects and suppresses non-radiative recombination, pushing the device efficiency beyond the 20% threshold[1].

| Evidence Dimension | Peak Power Conversion Efficiency (PCE) |

| Target Compound Data | 20.20% absolute PCE with a Voc of 1.147 V |

| Comparator Or Baseline | Highly optimized pristine FA-dominated baseline (19.94% PCE) |

| Quantified Difference | +0.26% absolute PCE enhancement, breaking the commercial 20% efficiency barrier |

| Conditions | Post-treatment surface passivation of FA-dominated perovskite films using tBAI solution |

Justifies the addition of a tBAI post-treatment step in manufacturing workflows to simultaneously boost peak efficiency and suppress surface trap states.

Steric Hindrance and Stability vs. Linear Analogs

When selecting a butylammonium passivator, the specific isomer dictates the balance between initial efficiency and long-term stability. While nBAI (linear) and iBAI (iso-branched) can form 2D structures, tBAI provides the maximum steric hindrance due to its bulky tert-butyl group, providing the highest degree of device stability enhancement among butyl isomers .

| Evidence Dimension | Relative environmental stability enhancement |

| Target Compound Data | Maximum environmental stability enhancement via 2D plate formation |

| Comparator Or Baseline | Linear nBAI (sacrifices least efficiency but offers worst stability enhancement) |

| Quantified Difference | tBAI forces highly moisture-resistant 2D/1D structures far more effectively than linear isomers |

| Conditions | Iodide-based perovskite morphology control and structural tuning |

Prevents procurement errors where buyers might select the linear nBAI isomer; tBAI is strictly required when maximum environmental stability is the primary design goal.

1D/3D and 2D/3D Mixed-Dimensional Perovskite Fabrication

tBAI is a highly effective precursor for synthesizing mixed-dimensional perovskite active layers. By incorporating tBAI into the precursor ink, manufacturers can force the self-assembly of highly stable 1D or 2D capping structures at the grain boundaries of 3D perovskites, drastically improving the moisture tolerance of unencapsulated modules [1].

Post-Treatment Surface Passivation in High-Efficiency PSCs

For high-efficiency FA-dominated or multi-cation perovskite devices, tBAI is highly recommended as a post-treatment spin-coating solution. It effectively fills surface iodide vacancies and suppresses non-radiative recombination, pushing power conversion efficiencies above 20% while simultaneously providing a hydrophobic protective layer[2].

Ambient-Air Scalable Coating Processes

In scalable manufacturing techniques such as blade coating in ambient air, intrinsic moisture resistance during the drying and crystallization phases is critical. tBAI's high steric hindrance and hydrophobicity make it a highly effective additive to protect the perovskite film from atmospheric degradation during large-area module fabrication[REFS-2, REFS-3].

References

- [1] Improving the stability and performance of hybrid perovskite solar cells based on 1D/3D mixed-dimensional structure by multiple cation doping, Solar Energy, 2021.

- [2] Ink Engineering for Blade Coating FA-Dominated Perovskites in Ambient Air for Efficient Solar Cells and Modules, ACS Applied Energy Materials, 2021.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant